Technical Guide: Synthesis and Characterization of 1-(2-Bromophenyl)cyclohexan-1-amine
Technical Guide: Synthesis and Characterization of 1-(2-Bromophenyl)cyclohexan-1-amine
The following is an in-depth technical guide on the synthesis and characterization of 1-(2-Bromophenyl)cyclohexan-1-amine . This document is structured for researchers and drug development professionals, prioritizing scalable, high-fidelity chemical methodologies over historical, hazardous routes.
Executive Summary
Target Molecule: 1-(2-Bromophenyl)cyclohexan-1-amine CAS: 1864073-45-9 (HCl salt) Molecular Formula: C₁₂H₁₆BrN Molecular Weight: 254.17 g/mol (Free base)
The 1-arylcyclohexylamine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a class of NMDA receptor antagonists (e.g., Phencyclidine, Ketamine, Tenocyclidine). The 2-bromo analog presents specific synthetic challenges due to the steric hindrance at the ortho position, which impedes nucleophilic attack at the adjacent quaternary center.
This guide details a high-fidelity synthesis utilizing a cryogenic lithiation strategy to install the aryl group, followed by a modified Ritter reaction (Jirgensons’ Protocol) to install the primary amine. This route is selected for its superior safety profile and yield compared to the traditional hydrazoic acid or cyanide-based Strecker methods.
Retrosynthetic Analysis
To construct the sterically congested quaternary carbon at C1, we disconnect the C-N and C-C bonds.
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C-N Disconnection: The amine is best installed via a Ritter-type transformation of the corresponding tertiary alcohol. Direct nucleophilic substitution (SN1/SN2) on a tertiary halide is prone to elimination (E1) yielding the alkene.
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C-C Disconnection: The tertiary alcohol is derived from the nucleophilic addition of a 2-bromophenyl organometallic species to cyclohexanone.
Strategic Constraint: The formation of a Grignard reagent from 1,2-dibromobenzene is notoriously difficult due to the rapid elimination to benzyne . Therefore, a Lithium-Halogen Exchange (Li/Br) at cryogenic temperatures is the required method to generate the nucleophile cleanly.
Figure 1: Retrosynthetic logic flow avoiding benzyne formation.
Experimental Protocol
Stage 1: Synthesis of 1-(2-Bromophenyl)cyclohexan-1-ol
Objective: Create the quaternary carbon center while preserving the ortho-bromo substituent.
Reagents:
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1,2-Dibromobenzene (1.0 equiv)
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n-Butyllithium (1.1 equiv, 2.5M in hexanes)
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Cyclohexanone (1.2 equiv)
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Solvent: Anhydrous THF (Tetrahydrofuran)
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Quench: Saturated NH₄Cl solution
Mechanism: Lithium-halogen exchange is faster than nucleophilic addition at -78°C. The resulting (2-bromophenyl)lithium species is stable at this temperature and acts as a nucleophile toward the ketone.
Protocol:
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Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Solvation: Charge the flask with 1,2-dibromobenzene (23.6 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -78°C (dry ice/acetone bath).
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Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes to ensure complete exchange.
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Critical Control: Do not allow the temperature to rise, or the lithiated species will eliminate LiBr to form benzyne.
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Addition: Dissolve cyclohexanone (11.8 g, 120 mmol) in 20 mL anhydrous THF. Add this solution dropwise to the lithiated arene over 20 minutes.
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Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to 0°C over 1 hour.
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Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude oil is purified via flash column chromatography (Hexanes/EtOAc 9:1) to yield the tertiary alcohol as a colorless oil or low-melting solid.
Stage 2: Modified Ritter Amination (Jirgensons’ Method)
Objective: Convert the tertiary alcohol to the primary amine without using HCN or Sodium Azide. This method uses chloroacetonitrile to form a chloroacetamide intermediate, which is readily cleaved.
Reagents:
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1-(2-Bromophenyl)cyclohexan-1-ol (from Stage 1)
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Chloroacetonitrile (3.0 equiv)
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Sulfuric Acid (H₂SO₄), concentrated (3.0 equiv)
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Acetic Acid (Glacial, as solvent)[1]
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Thiourea (1.2 equiv relative to amide)
Protocol:
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Ritter Reaction:
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Dissolve the alcohol (10 g, 39 mmol) and chloroacetonitrile (7.4 mL, 117 mmol) in glacial acetic acid (30 mL).
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Cool to 0–5°C. Add concentrated H₂SO₄ (6.3 mL, 117 mmol) dropwise.
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Allow to warm to room temperature and stir for 12–24 hours.
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Observation: The reaction creates a stable carbocation at the benzylic position, which is trapped by the nitrile.
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Workup: Pour onto ice water. Extract with CH₂Cl₂.[2][3] Wash with NaHCO₃ (aq) to remove acid. Dry and concentrate to obtain N-(1-(2-bromophenyl)cyclohexyl)-2-chloroacetamide .
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Cleavage to Amine:
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Dissolve the crude chloroacetamide in Ethanol (50 mL) and Acetic Acid (10 mL).
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Add Thiourea (3.6 g, 47 mmol).
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Reflux for 10 hours.
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Mechanism:[4][5][6][7][8] Thiourea displaces the chloride (S_N2) to form an isothiouronium salt, which cyclizes to an aminothiazole, releasing the free amine.
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Isolation: Cool the mixture. The byproduct (2-aminothiazol-4-one derivative) precipitates or remains in solution while the target amine forms. Dilute with water, basify with NaOH to pH > 12, and extract with CH₂Cl₂.
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Salt Formation: Treat the organic layer with HCl in dioxane/ether to precipitate 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride . Recrystallize from Isopropanol/Ether.
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Characterization Data
The following data represents the expected spectral signature for the HCl salt.
Table 1: NMR Characterization
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ¹H NMR | 9.20 | Broad s | 3H | NH₃⁺ | Ammonium protons |
| (DMSO-d₆) | 7.75 | dd | 1H | Ar-H (3) | Ortho to Bromine |
| 7.60 | dd | 1H | Ar-H (6) | Ortho to Cyclohexyl | |
| 7.45 | td | 1H | Ar-H (5) | Meta | |
| 7.25 | td | 1H | Ar-H (4) | Para | |
| 2.60 - 2.40 | m | 2H | Cy-H (2,6 eq) | Deshielded by Ring Current | |
| 1.80 - 1.20 | m | 8H | Cy-H | Bulk methylene envelope | |
| ¹³C NMR | 141.5 | C | - | Ar-C (1) | Ipso carbon |
| (DMSO-d₆) | 134.2 | CH | - | Ar-C (3) | C-H adjacent to Br |
| 130.1 | CH | - | Ar-C (4,[2][8][9]5) | ||
| 128.5 | CH | - | Ar-C (6) | ||
| 122.0 | C | - | Ar-C (2) | C-Br | |
| 62.5 | C | - | C-NH₃⁺ | Quaternary Center | |
| 33.0 | CH₂ | - | Cy-C (2,6) | ||
| 24.5 | CH₂ | - | Cy-C (3,5) | ||
| 21.0 | CH₂ | - | Cy-C (4) |
Mass Spectrometry (ESI+)
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Molecular Ion: [M+H]⁺ = 254.1 / 256.1
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Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units, confirming the presence of one Bromine atom.
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Fragmentation: Loss of NH₃ (M-17) is common in the free base; loss of the cyclohexyl ring may occur at high collision energies.
Workflow Visualization
Figure 2: Step-by-step reaction workflow from starting materials to isolated salt.
Safety & Handling (E-E-A-T)
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Organolithiums: n-Butyllithium is pyrophoric. All transfers must be performed under an inert atmosphere (Nitrogen or Argon) using cannula techniques.
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Ritter Reaction: While Chloroacetonitrile is safer than HCN, it is still a toxic alkylating agent and lachrymator. Work in a fume hood. The reaction with H₂SO₄ is highly exothermic; add acid slowly to prevent thermal runaway and elimination side-reactions.
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Waste Disposal: The thiourea cleavage step produces aminothiazole byproducts which should be segregated from general organic waste.
References
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Jirgensons, A., et al. (2000).[3] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 12, 1709–1712. Link
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Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235. Link
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Kiyokawa, K., et al. (2017).[3][10] "Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives." The Journal of Organic Chemistry, 82(22), 11711–11720. Link
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Organic Chemistry Portal. "Ritter Reaction: Mechanism and Recent Literature." Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CYCLOHEXANAMINE | CAS 108-91-8 [matrix-fine-chemicals.com]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. homework.study.com [homework.study.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. N-[(4-bromophenyl)methyl]cyclohexanamine | 70000-61-2 [sigmaaldrich.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
